3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate
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Overview
Description
3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a formyl group, a chloro group, and an ethyl group attached to the pyrazole ring, making it a unique and versatile molecule in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of hydrazines with α,β-unsaturated carbonyl compounds.
Introduction of Substituents: The formyl, chloro, and ethyl groups can be introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of heterogeneous catalysts, such as Amberlyst-70, can enhance the efficiency and eco-friendliness of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Amino or thio derivatives
Scientific Research Applications
3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . The chloro and ethyl groups can enhance the compound’s binding affinity to receptors, modulating their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-Formylphenyl 1-ethyl-1H-pyrazole-3-carboxylate
- 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid
Uniqueness
3-Formylphenyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity. The combination of the formyl, chloro, and ethyl groups in the pyrazole ring enhances its versatility in various chemical and biological applications .
Properties
Molecular Formula |
C13H11ClN2O3 |
---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
(3-formylphenyl) 4-chloro-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-16-7-11(14)12(15-16)13(18)19-10-5-3-4-9(6-10)8-17/h3-8H,2H2,1H3 |
InChI Key |
LBRZHDOUVKACDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)OC2=CC=CC(=C2)C=O)Cl |
Origin of Product |
United States |
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